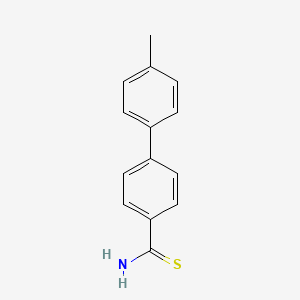

4'-Methylbiphenyl-4-thiocarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylphenyl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NS/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDIPUDCVDNMJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Chemical Transformations of 4 Methylbiphenyl 4 Thiocarboxamide

Reactions at the Thiocarboxamide Functional Center

The thiocarboxamide group (-CSNH₂) is a thio-analogue of the amide group and serves as the primary hub for a variety of chemical transformations. Its reactivity is distinct from its oxygen counterpart due to the properties of sulfur, which is larger, more polarizable, and less electronegative than oxygen.

The carbon atom of the thiocarbonyl group (C=S) is electrophilic, similar to a carbonyl carbon, making it a target for nucleophiles. libretexts.orgmasterorganicchemistry.com This initiates a nucleophilic addition, forming a tetrahedral intermediate. Unlike typical aldehydes and ketones, the presence of the amino group allows for subsequent elimination, leading to a nucleophilic acyl substitution-type reaction. libretexts.org

The general mechanism involves the attack of a nucleophile on the thiocarbonyl carbon, pushing the pi-electrons onto the sulfur atom to form a tetrahedral intermediate. This intermediate can then be protonated or can eliminate a leaving group to yield the final product. For instance, hydrolysis under acidic or basic conditions would likely convert the thiocarboxamide first to the corresponding carboxamide (4'-Methylbiphenyl-4-carboxamide) and subsequently to 4'-Methylbiphenyl-4-carboxylic acid.

Table 1: Predicted Products from Nucleophilic Attack on 4'-Methylbiphenyl-4-thiocarboxamide

| Nucleophile (Reagent) | Predicted Product | Reaction Type |

|---|---|---|

| H₂O / H⁺ or OH⁻ | 4'-Methylbiphenyl-4-carboxamide / 4'-Methylbiphenyl-4-carboxylic acid | Hydrolysis |

| R'OH / H⁺ | 4'-Methylbiphenyl-4-carbothioate O-ester | Thioesterification |

| R'NH₂ | N-Substituted-4'-Methylbiphenyl-4-thiocarboxamide | Transamidation |

| R'MgBr (Grignard) | Ketone (after hydrolysis) | Addition |

The thiocarbonyl double bond can participate in cycloaddition reactions, serving as a potent building block for the synthesis of various sulfur-containing heterocycles. cbijournal.com Thiocarbonyl compounds are known to be excellent dienophiles in [4+2] Diels-Alder reactions due to the electronic nature of the C=S bond. libretexts.orgacgpubs.org With a suitable diene, this compound could form a six-membered heterocyclic ring.

Furthermore, the thiocarboxamide moiety can react with 1,3-dipoles in [3+2] cycloaddition reactions to yield five-membered heterocyclic systems. cbijournal.com For example, reaction with azides could potentially lead to the formation of thiatriazole derivatives. Such reactions are powerful tools for creating molecular complexity from simple precursors. libretexts.org

The sulfur atom in the thiocarbonyl group is susceptible to both oxidation and reduction. Oxidation can transform the thiocarbonyl group into the more common carbonyl group (C=O), converting this compound into 4'-Methylbiphenyl-4-carboxamide. This transformation can be achieved using various oxidizing agents.

Conversely, the thiocarbonyl group can be reduced. Strong reducing agents, such as lithium aluminum hydride, would likely reduce the thiocarbonyl group to a methylene (B1212753) group (-CH₂-), yielding 4-(aminomethyl)-4'-methylbiphenyl. Milder reducing conditions might lead to the formation of the corresponding thiol.

Electrophilic and Nucleophilic Aromatic Substitutions on the Biphenyl (B1667301) Core

The biphenyl core of the molecule presents two aromatic rings for potential substitution reactions. The regiochemical outcome is governed by the directing effects of the existing substituents: the methyl group (-CH₃) and the thiocarboxamide group (-CSNH₂).

Electrophilic Aromatic Substitution (EAS): The methyl group is an activating, ortho, para-directing group. youtube.com The thiocarboxamide group, by analogy to the carboxamide group, is expected to be a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore:

Ring A (with -CH₃): This ring is activated. Electrophilic attack is strongly favored on this ring, at the positions ortho to the methyl group (positions 3' and 5').

Ring B (with -CSNH₂): This ring is deactivated. If substitution were to occur on this ring, it would be directed to the positions meta to the thiocarboxamide group (positions 3 and 5).

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com The biphenyl system of this compound lacks strong deactivating groups (like a nitro group) necessary to facilitate NAS under standard conditions. nih.gov Therefore, the molecule is expected to be largely unreactive towards nucleophilic aromatic substitution unless a leaving group is present and exceptionally harsh reaction conditions are applied.

Metal-Mediated Transformations Involving the Biphenyl System

The biphenyl scaffold itself is often constructed using metal-mediated cross-coupling reactions, and these methods can also be used to further functionalize the molecule. acs.org

The most common synthetic route to such a biphenyl structure is the Suzuki-Miyaura coupling reaction. gre.ac.uk For example, this compound could be synthesized by coupling a derivative of 4-bromophenylthiocarboxamide with 4-methylphenylboronic acid in the presence of a palladium catalyst.

Table 2: Representative Metal-Catalyzed Synthesis of the Biphenyl Core

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Iodo(or bromo)phenylthiocarboxamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ |

| Negishi Coupling | 4-Iodo(or bromo)phenylthiocarboxamide | 4-Methylphenylzinc chloride | Pd(dppf)Cl₂ |

| Stille Coupling | 4-Iodo(or bromo)phenylthiocarboxamide | 4-Methylphenyltributylstannane | Pd(PPh₃)₄ |

Furthermore, the C-H bonds on the aromatic rings can be targets for metal-catalyzed C-H activation/functionalization. The thiocarboxamide group could potentially act as a directing group, guiding a transition metal catalyst (e.g., ruthenium, rhodium, or palladium) to selectively functionalize the C-H bonds at the ortho positions (positions 3 and 5) on its own ring. uni-goettingen.de

Reaction Kinetics and Mechanistic Investigations of this compound Reactivity

A similar approach could be applied to study the reactivity of this compound. Kinetic studies, such as reaction progress kinetic analysis, could elucidate the mechanisms of its transformations, including nucleophilic additions, cycloadditions, or metal-catalyzed reactions. acs.org Such studies would involve monitoring reactant consumption and product formation over time under various conditions to determine rate laws, activation energies, and the influence of catalysts or inhibitors, thereby revealing the detailed mechanistic pathway of a given reaction.

Advanced Spectroscopic and Structural Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of a molecule. For 4'-Methylbiphenyl-4-thiocarboxamide, ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methyl protons, and the thioamide N-H protons. Based on data from analogous compounds such as 4'-methylbiphenyl-4-carboxylic acid and N,N-diethyl-4'-methylbiphenyl-4-carboxamide, the aromatic region would be the most complex. rsc.orgrsc.org

The biphenyl (B1667301) system features two phenyl rings. The protons on the methyl-substituted ring (labeled H-2', H-3', H-5', H-6') and the protons on the thioamide-substituted ring (labeled H-2, H-3, H-5, H-6) would likely appear as two sets of AA'BB' systems, appearing as pairs of doublets.

Aromatic Protons: The protons on the ring bearing the electron-withdrawing thiocarboxamide group (H-2, H-3, H-5, H-6) would be expected to be deshielded and resonate at a downfield chemical shift, likely in the range of δ 7.7-8.0 ppm. The protons on the methyl-substituted ring (H-2', H-3', H-5', H-6') would resonate slightly more upfield, predicted to be in the δ 7.2-7.6 ppm range. rsc.orgrsc.org

Methyl Protons: The methyl group (-CH₃) protons would appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is anticipated around δ 2.4 ppm. rsc.orgrsc.org

Thioamide Protons: The two protons of the -C(S)NH₂ group would be expected to be broad signals due to quadrupole effects from the nitrogen atom and potential hydrogen bonding. Their chemical shifts can vary significantly depending on the solvent and concentration but would likely appear in the δ 8.0-9.5 ppm region.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -NH₂ | 8.0 - 9.5 | Broad Singlet | Shift is solvent and concentration-dependent. |

| Ar-H (H-2, H-6) | ~7.9 | Doublet | Protons ortho to the -CSNH₂ group. |

| Ar-H (H-3, H-5) | ~7.7 | Doublet | Protons meta to the -CSNH₂ group. |

| Ar-H (H-2', H-6') | ~7.5 | Doublet | Protons ortho to the -CH₃ group. |

| Ar-H (H-3', H-5') | ~7.3 | Doublet | Protons meta to the -CH₃ group. |

| -CH₃ | ~2.4 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data, showing a signal for each unique carbon atom.

Thioamide Carbon: The most downfield signal would be the carbon of the thiocarbonyl group (C=S), which is significantly deshielded and predicted to appear in the range of δ 195-205 ppm. This is a key identifier for the thioamide functionality.

Aromatic Carbons: The aromatic region would display signals for the twelve biphenyl carbons. The quaternary carbons (C-1, C-4, C-1', C-4') would have distinct chemical shifts. C-4, attached to the thioamide, and C-4', attached to the methyl group, would be readily identifiable. The remaining eight aromatic CH carbons would appear in the typical δ 125-145 ppm range. rsc.org

Methyl Carbon: The methyl carbon (-CH₃) signal would be the most upfield, expected around δ 21 ppm. rsc.org

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=S | 195 - 205 | Thiocarbonyl carbon; highly deshielded. |

| C-1' | ~142 | Quaternary carbon attached to the other ring. |

| C-4' | ~139 | Quaternary carbon attached to the methyl group. |

| C-1 | ~138 | Quaternary carbon attached to the other ring. |

| C-4 | ~135 | Quaternary carbon attached to the thioamide group. |

| Aromatic CHs | 125 - 130 | Signals for the 8 CH carbons in the biphenyl system. |

| -CH₃ | ~21 | Methyl carbon. |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₄H₁₃NS), the exact mass is 227.0823 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z = 227. The presence of sulfur would also generate a characteristic M+2 isotope peak (at m/z = 229) with an intensity of approximately 4.4% relative to the M⁺˙ peak.

The fragmentation of the molecular ion would provide structural evidence. tutorchase.com Plausible fragmentation pathways include:

Loss of ·SH: Cleavage of the C-S bond could lead to the loss of a sulfhydryl radical, yielding a fragment ion at m/z = 194.

Loss of NH₃: Elimination of ammonia (B1221849) could produce an ion at m/z = 210.

Formation of Biphenyl Cations: Cleavage of the bond between the phenyl ring and the thiocarboxamide group could lead to the formation of a 4-methylbiphenyl (B165694) cation at m/z = 167 ([C₁₃H₁₁]⁺). nih.gov

Thiobenzoylium Ion: A key fragment would likely be the thiobenzoylium-type ion [C₇H₄NS]⁺ at m/z = 134, resulting from the cleavage of the biphenyl C-C bond.

Interactive Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Plausible Origin |

| 227 | [C₁₄H₁₃NS]⁺˙ | Molecular Ion (M⁺˙) |

| 194 | [C₁₄H₁₂N]⁺ | [M - SH]⁺ |

| 167 | [C₁₃H₁₁]⁺ | [M - CSNH₂]⁺ (4-methylbiphenyl cation) |

| 134 | [C₇H₄NS]⁺ | Thiobenzoylium-type ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes. triprinceton.org The spectra of this compound would be characterized by vibrations of the thioamide group, the biphenyl skeleton, and the methyl group. A detailed analysis of the related isomer, 4'-methylbiphenyl-2-carbonitrile, provides a strong basis for assigning these modes. nih.gov

N-H Vibrations: The N-H stretching vibrations of the primary thioamide (-NH₂) are expected to appear as two distinct bands in the 3350-3150 cm⁻¹ region in the IR spectrum.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl group will appear just below 3000 cm⁻¹.

C=S Vibration: The C=S stretching vibration is a key marker for the thioamide group. This band is typically found in the 850-600 cm⁻¹ region. It often couples with other vibrations, making its assignment complex, but it is expected to be strong in the Raman spectrum.

C-N Vibration: The C-N stretching vibration of the thioamide group is expected in the 1500-1400 cm⁻¹ region.

Biphenyl Ring Vibrations: C=C stretching vibrations within the aromatic rings will produce a series of sharp bands in the 1610-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are also characteristic; for the 1,4-disubstituted rings, a strong band is expected in the 850-800 cm⁻¹ region.

Interactive Table 4: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3350 - 3150 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |

| C=C Aromatic Stretch | 1610 - 1450 | IR, Raman |

| C-N Stretch | 1500 - 1400 | IR |

| Aromatic C-H OOP Bend | 850 - 800 | IR |

| C=S Stretch | 850 - 600 | Raman |

Electronic Absorption and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The applicability of fluorescence depends on whether the molecule emits light after excitation.

Electronic Absorption (UV-Vis): The biphenyl system is a well-known chromophore. This compound is expected to exhibit strong UV absorption. The spectrum would likely show two main absorption bands. A high-energy band (π → π* transition) characteristic of the biphenyl system is expected below 220 nm. A second, lower-energy band, likely showing the effects of conjugation with the thioamide group, would be expected around 260-300 nm. unist.ac.kr The presence of the sulfur atom and its lone pairs may introduce n → π* transitions at longer wavelengths, potentially extending into the near-UV region.

Fluorescence Spectroscopy: Many biphenyl derivatives are fluorescent. acs.org If this compound is fluorescent, excitation at its main absorption wavelength (e.g., ~280 nm) would produce an emission spectrum at a longer wavelength (a Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be sensitive to the solvent environment. However, some thioamide-containing compounds are known to be fluorescence quenchers, so experimental verification would be necessary.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

While no published crystal structure exists for this compound, data from related biphenyl structures, such as 4'-methylbiphenyl-2-carbonitrile, allow for an educated prediction of its solid-state features. nih.gov

Molecular Conformation: A key feature would be the dihedral angle between the two phenyl rings. In the solid state, biphenyls are rarely planar due to steric hindrance between the ortho-protons. The dihedral angle is typically between 30° and 50°. nih.gov

Computational Chemistry and Molecular Modeling of 4 Methylbiphenyl 4 Thiocarboxamide

Electronic Structure Calculations using Quantum Chemical Methods

Quantum chemical methods are fundamental in elucidating the electronic structure of molecules. These calculations provide a detailed picture of electron distribution, which is key to understanding a molecule's reactivity and properties.

Density Functional Theory (DFT) has become a standard method for predicting the molecular geometry and energies of organic compounds. For analogues of 4'-Methylbiphenyl-4-thiocarboxamide, DFT calculations are instrumental in determining the most stable three-dimensional structure. These calculations optimize the molecular geometry to find the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles. For instance, DFT studies on related aromatic systems have been used to predict stable structures and relative energies. ucl.ac.uk Previously reported DFT studies on similar compounds have indicated activation barriers for specific reactions, highlighting the method's predictive power for energetic properties. acs.org

| Computational Method | Application for Biphenyl (B1667301) Analogues | Key Insights |

| Density Functional Theory (DFT) | Geometry Optimization, Energy Prediction | Stable conformations, reaction energy barriers, electronic properties. |

| Ab Initio Calculations | High-Accuracy Electronic Properties | Precise electronic structure, validation of DFT results. |

| Molecular Dynamics (MD) | Dynamic Behavior, Intermolecular Interactions | Solvation effects, conformational flexibility, protein-ligand binding. |

| QSAR | Structure-Activity Relationship | Identification of key structural features for biological activity. |

Ab initio quantum chemistry methods, which are based on first principles without experimental parameters, are employed for high-accuracy calculations of electronic properties. researchgate.net While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) can provide very precise descriptions of the electronic structure. researchgate.net For biphenyl derivatives, ab initio calculations can be used to accurately determine properties such as ionization potentials, electron affinities, and electronic spectra, which are crucial for understanding their behavior in biological systems. ucl.ac.ukelectronicsandbooks.com

Conformational Analysis and Potential Energy Surface Mapping

The biphenyl scaffold in this compound allows for torsional rotation around the single bond connecting the two phenyl rings. This rotational freedom leads to multiple possible conformations. Conformational analysis is therefore essential to identify the most stable and biologically relevant shapes of the molecule.

Potential energy surface (PES) mapping involves calculating the energy of the molecule as a function of one or more geometric parameters, such as the dihedral angle between the phenyl rings. This allows for the identification of energy minima, corresponding to stable conformers, and the energy barriers between them. For similar biphenyl carboxamides, conformational analysis has been used to understand how the molecule adapts its shape, which can be critical for its interaction with biological targets. psu.edu

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical methods provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net

For biphenyl-containing compounds, MD simulations can be used to:

Explore the conformational landscape in a solution or within a protein binding site. nih.gov

Analyze the stability of intermolecular hydrogen bonds and other non-covalent interactions.

Predict the binding free energy of the molecule to a target protein, offering insights into its potential efficacy. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Biphenyl Carboxamide and Thiocarboxamide Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activity. walshmedicalmedia.com

In QSAR studies of biphenyl carboxamide and thiocarboxamide analogues, various molecular descriptors are calculated to quantify different aspects of the chemical structure. These descriptors can be broadly categorized as:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution, polarizability, and dipole moment, often calculated using quantum chemical methods.

Multivariate Statistical Analysis in QSAR Model Construction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. In the development of robust QSAR models for biphenyl derivatives, including analogues of this compound, multivariate statistical methods are essential. rsc.orgdiva-portal.org These methods analyze multiple variables (descriptors) simultaneously to uncover the complex relationships between a molecule's features and its activity. rsc.orgdiva-portal.org

Commonly employed multivariate techniques include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS). rsc.orgresearchgate.net MLR is used to generate a linear equation that describes the relationship between a dependent variable (biological activity) and several independent variables (physicochemical or structural descriptors). walshmedicalmedia.com For a QSAR model to be considered statistically significant and robust, it is judged by parameters such as the coefficient of determination (r²), the cross-validated correlation coefficient (q²), and the predictive ability on an external test set (pred_r²). walshmedicalmedia.comresearchgate.net

For instance, in a 2D-QSAR study on a series of 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives with anti-inflammatory activity, MLR was used to develop a predictive model. walshmedicalmedia.commedcraveonline.com The statistical quality of the model was confirmed by a high r² value of 0.842 and an internal predictivity (q²) of 0.69. walshmedicalmedia.com Another study on angiotensin II (AT1) receptor antagonists based on a biphenylmethyl scaffold also utilized various QSAR methods, yielding a 2D-QSAR model with an r² of 0.8940, a q² of 0.7648, and a pred_r² of 0.8177. researchgate.net

The selection of descriptors is a critical step. These can include topological, thermodynamic, structural, and electronic parameters. walshmedicalmedia.comresearchgate.net In the study of biphenyl carboxamide analogues, descriptors such as T_N_O_4 (describing the distance between a nitrogen and an oxygen atom by 4 bond paths) and SsClcount (count of chlorine atoms attached to a single bond) were found to be significant, indicating the importance of specific atomic arrangements and substitutions for biological activity. walshmedicalmedia.com To ensure the independence of variables, inter-correlation between descriptors is typically kept low. walshmedicalmedia.com The validity of these models is often tested through a randomization test, where shuffling the activity data should result in significantly lower r² values, confirming that the original model is not due to chance. walshmedicalmedia.com

Table 1: Example of Statistical Parameters for Biphenyl Analogue QSAR Models

| QSAR Model Type | Compound Series | r² (Coefficient of Determination) | q² (Cross-validated r²) | pred_r² (External Prediction) | Reference |

|---|---|---|---|---|---|

| 2D-QSAR (MLR) | Biphenyl Carboxamide Analogues | 0.842 | 0.690 | 0.722 | walshmedicalmedia.commedcraveonline.com |

| 2D-QSAR (SA-PCR) | Biphenylmethyl Imidazo[4,5-c] Pyridines | 0.894 | 0.765 | 0.818 | researchgate.net |

| 3D-QSAR (GFA) | 4'-Methylbiphenyl-2-(substituted phenyl) carboxamides | 0.660 | N/A | 0.600 | researchgate.net |

Molecular Docking and Ligand-Target Interaction Studies for Related Biphenyl Ligands

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. researchgate.net This method is crucial in structure-based drug design for understanding binding mechanisms and for virtual screening of compound libraries. researchgate.netoatext.com For biphenyl ligands, including derivatives of biphenyl carboxamide and thiocarboxamide, molecular docking studies have been instrumental in elucidating their interactions with various biological targets like enzymes and immune checkpoint proteins. bohrium.comresearchgate.netresearchgate.netnih.gov

These studies simulate the binding process, exploring numerous possible conformations (poses) of the ligand within the active site of the target. researchgate.net The primary goals are to identify the most stable binding mode and to estimate the binding affinity. researchgate.net For example, docking studies on biphenyl-4-carboxamide derivatives have been used to investigate their inhibition mechanisms against enzymes like urease and pancreatic lipase. researchgate.netnih.gov Similarly, the binding of biphenyl-based small molecules to the programmed cell death-ligand 1 (PD-L1) has been extensively modeled to understand how these compounds inhibit the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. bohrium.commdpi.comnih.gov

The insights gained from these simulations help establish a structure-activity relationship (SAR), guiding the design of new analogues with improved potency and selectivity. researchgate.netnih.gov

Identification of Key Binding Motifs and Interaction Hotspots

Molecular docking simulations reveal the specific interactions that stabilize the ligand-target complex. For biphenyl-based ligands, a common and critical binding motif involves the biphenyl core lodging into hydrophobic pockets within the target's active site. mdpi.com

Detailed interaction studies have identified key amino acid residues that serve as "hotspots" for binding. For instance:

PD-L1 Interaction: In docking studies of biphenyl derivatives with human PD-L1, the biphenyl moiety typically binds in a hydrophobic pocket. mdpi.com Specific interactions can include hydrogen bonds between the ligand and residues like Q66 and hydrophobic contacts with residues such as V68. mdpi.com

Pancreatic Lipase (PL) Inhibition: For biphenyl-3-carboxamide analogs designed as PL inhibitors, docking revealed crucial hydrogen bond interactions with the catalytic serine (Ser152) and histidine (His263) residues. nih.gov Additionally, π-π stacking interactions with aromatic residues like Phe77 and Tyr114, and π-cation interactions with Asp79 and Arg256 were identified as vital for potent inhibition. nih.gov

Urease Inhibition: Docking of biphenyl-4-carboxamide derivatives into the active site of urease highlighted how substituents on the phenyl ring, such as nitro and chloro groups, affect the binding position and interactions within the active site. researchgate.net

These identified motifs and hotspots provide a molecular blueprint for understanding ligand affinity and are essential for the rational design of next-generation inhibitors. bohrium.comnih.gov

Table 2: Key Ligand-Target Interactions for Biphenyl Derivatives

| Target Protein | Biphenyl Ligand Type | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Pancreatic Lipase (PL) | 1,1'-Biphenyl-3-carboxamide | Ser152, His263 | Hydrogen Bond | nih.gov |

| Pancreatic Lipase (PL) | 1,1'-Biphenyl-3-carboxamide | Phe77, Tyr114 | π-π Stacking | nih.gov |

| Pancreatic Lipase (PL) | 1,1'-Biphenyl-3-carboxamide | Asp79, Arg256 | π-Cation | nih.gov |

| PD-L1 | Biphenyl-conjugated bromotyrosine | Q66A | Hydrogen Bond | mdpi.com |

| PD-L1 | Biphenyl-conjugated bromotyrosine | V68A | Hydrophobic | mdpi.com |

| HSA | (η6-biphenyl) RuCl (en) PF6 | His128, His247, His510, Met298 | Covalent (Coordination Bond) | frontiersin.org |

Energy-Based Scoring Functions for Ligand Efficacy Prediction

A critical component of molecular docking is the scoring function, a mathematical model used to estimate the binding affinity between the ligand and its target. researchgate.netwikipedia.org The score helps in ranking different binding poses and in prioritizing compounds during virtual screening. oatext.comwikipedia.org While the ultimate goal is to predict the binding free energy, most scoring functions provide an approximation to guide the selection of the most promising candidates. wikipedia.org

Scoring functions can be broadly categorized into three main classes:

Force-Field-Based Functions: These functions calculate the binding energy by summing up the van der Waals and electrostatic interaction energies between the protein and the ligand, often derived from molecular mechanics force fields like AMBER or CHARMM. oatext.comnih.gov While grounded in physical principles, they often neglect solvation and entropy effects, which can be a limitation. oatext.com Programs like DOCK and GOLD utilize this type of scoring. nih.gov

Empirical Functions: These functions are developed through regression analysis of experimental data from a large set of protein-ligand complexes with known structures and binding affinities. oatext.comnih.gov They consist of a weighted sum of individual energy terms, such as hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for rotational entropy loss. nih.gov Their accuracy is highly dependent on the quality and diversity of the training data. oatext.com A study on biphenyl analogues used the Glide XP score to analyze docking results, which is an example of a sophisticated empirical scoring function. researchgate.net

Knowledge-Based Functions: These are derived from statistical analysis of atom-pair contact frequencies and other structural features observed in databases of known protein-ligand complexes. oatext.comnih.gov They operate on the principle that interactions occurring more frequently than in a random distribution are energetically favorable. wikipedia.org These functions are computationally efficient, making them well-suited for screening large databases. oatext.com

The performance of different scoring functions can vary significantly depending on the target system. oatext.com Therefore, comparative assessments are often performed to select the most appropriate scoring function for a particular study, evaluating its ability to identify the correct binding pose (docking power) and to distinguish true binders from inactive molecules (screening power). acs.org

Table 3: Classification of Scoring Functions in Molecular Docking

| Scoring Function Class | Principle | Common Components | Examples | Reference |

|---|---|---|---|---|

| Force-Field-Based | Sum of non-bonded interaction energies from a molecular mechanics force field. | van der Waals (Lennard-Jones potential), Electrostatics (Coulombic potential). | DOCK, GOLD (some functions) | oatext.comnih.gov |

| Empirical | Regression-fitted equation based on experimental binding data. | Hydrogen bond term, ionic term, hydrophobic effect, rotatable bond penalty. | GlideScore, ChemScore, PLP, X-Score | researchgate.netnih.govacs.org |

| Knowledge-Based | Statistical potentials derived from atom-pair frequencies in known structures. | Atom-pair potentials, distance-dependent interaction potentials. | PMF, DrugScore | oatext.comnih.gov |

Exploration of 4 Methylbiphenyl 4 Thiocarboxamide As a Chemical Intermediate and Functional Material Precursor

Applications in Organic Synthesis as a Versatile Building Block

In organic synthesis, the 4'-Methylbiphenyl-4-thiocarboxamide structure serves as a valuable intermediate. The biphenyl (B1667301) unit itself is a fundamental building block for a multitude of organic compounds, including natural products, pharmaceuticals, and polymers. arabjchem.orgwikipedia.org The thiocarboxamide functional group is particularly useful, acting as a versatile precursor in the synthesis of various heterocyclic compounds. nih.gov

The 4'-methylbiphenyl core can be synthesized through various methods, such as the Suzuki-Miyaura coupling, which is a common industrial process for creating biphenyl linkages. ajgreenchem.comgoogle.com Once formed, the thiocarboxamide group on the this compound molecule can undergo a range of chemical transformations. For instance, thiocarboxamides can be converted to nitriles through dehydration reactions. They are also key starting materials for the synthesis of thiazole (B1198619) derivatives and other sulfur-containing heterocycles, which are significant in medicinal chemistry. The reactivity of the thiocarboxamide group, combined with the stable and rigid biphenyl backbone, makes this compound a strategic starting point for constructing more complex molecular architectures.

Precursor Chemistry for Bioactive Compounds (by analogy to carboxamide precursors)

While specific research on the bioactivity of this compound is limited, the extensive studies on its carboxamide analogue, 4'-Methylbiphenyl-4-carboxamide, and other related biphenyl carboxamides provide a strong basis for exploring its potential as a precursor to bioactive compounds. The substitution of the carboxamide's oxygen with sulfur to form a thiocarboxamide can significantly alter a molecule's biological activity, often enhancing it due to changes in properties like lipophilicity and hydrogen bonding capacity. nih.gov

Synthesis of Angiotensin II Receptor Antagonist Scaffolds

The biphenyl scaffold is a critical pharmacophore in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or "sartans". wipo.intderpharmachemica.com Many of these drugs, including Losartan and Valsartan, feature a biphenyl structure, often with an acidic group like a tetrazole on one ring and an alkylated imidazole (B134444) or other heterocyclic system attached to the other via a methyl group. researchgate.netmdpi.comgoogle.comresearchgate.net

The 4'-methylbiphenyl substructure is a key intermediate in the synthesis of these ARBs. google.com For example, o-(p-tolyl)benzonitrile (OTBN), or 2'-cyano-4'-methylbiphenyl, is a well-known precursor for producing sartans. google.com Given that this compound contains the essential 4'-methylbiphenyl core, it represents a viable starting material for the synthesis of novel ARB scaffolds. The thiocarboxamide group could be chemically modified or converted into other functional groups necessary for receptor binding, offering an alternative synthetic route to these vital medicines.

Development of Anti-inflammatory and Analgesic Agents (Extrapolating from carboxamide analogues)

Biphenyl carboxamide derivatives have shown significant promise as anti-inflammatory and analgesic agents. medcraveonline.comscispace.com Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on aromatic carboxylic acids, but non-acidic compounds have also been developed to reduce side effects like gastrointestinal toxicity. medcraveonline.comscispace.com

Research has been conducted on direct analogues of the NSAID flurbiprofen, specifically 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives, which have demonstrated anti-inflammatory activity. thieme-connect.comresearchgate.net One particularly active compound from a related series was 4'-methylbiphenyl-2-(4-carboxyphenyl)carboxamide, which was investigated for its anti-inflammatory and analgesic potential. thieme-connect.com Furthermore, various biphenyl carboxamide analogues have been synthesized and evaluated for their analgesic properties, acting on the central or peripheral nervous systems to relieve pain. walshmedicalmedia.com The structural similarity of this compound to these active compounds suggests its potential as a lead structure for developing new anti-inflammatory and analgesic drugs.

Derivatization for Antimicrobial Studies (Extrapolating from carboxamide analogues)

The biphenyl carboxamide scaffold has also been a fruitful area for the discovery of new antimicrobial agents. ontosight.ai Compounds with a biphenyl structure are known to exert antimicrobial effects through various mechanisms, including the disruption of cell membranes and the inhibition of protein synthesis. researchgate.net

Several studies have demonstrated the antimicrobial potential of biphenyl-derived compounds:

Biphenyl-4-carboxylic acid hydrazide-hydrazones have been synthesized and shown to have promising in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.gov

Biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amides have also been prepared and evaluated for their antimicrobial properties against a range of bacteria and fungi, with all tested compounds showing promising results. researchgate.net

More recently, novel pyrazole-biphenyl-carboxamides have been identified as potential agents against various microbial infections. consensus.app

Given that the this compound backbone is present in these classes of compounds, it stands as a strong candidate for derivatization to create new antimicrobial drugs.

Role in Material Science and Advanced Functional Materials Development (e.g., liquid crystals, by analogy)

The rigid and planar nature of the biphenyl moiety makes it a fundamental component in the field of material science, particularly in the development of liquid crystals (LCs). arabjchem.orgontosight.ai Biphenyl derivatives are common mesogens (the core of a liquid crystal molecule) due to their structural anisotropy. tandfonline.comjcsp.org.pk

The properties of biphenyl-based liquid crystals can be tuned by adding different functional groups. For example, push-pull systems, where electron-donating and electron-accepting groups are placed on opposite ends of the biphenyl skeleton, can create luminescent liquid crystals with emissions in the visible light region. tandfonline.com The introduction of a thiocarboxamide group, with its specific electronic and polar characteristics, onto a 4'-methylbiphenyl core could lead to novel liquid crystalline materials with unique phase behaviors and photophysical properties. The inherent rigidity of the biphenyl structure is a key factor, and modifications like bridging the phenyl rings have been explored to control the molecular planarity and influence the temperature range of the nematic phases. rsc.org The potential for this compound to act as a precursor for such advanced materials is significant, building on the established use of biphenyls in liquid crystal technology. sciforum.net

Polymer Precursors and Specialty Chemical Applications

Beyond medicine and liquid crystals, biphenyl and its derivatives are important precursors for a range of specialty chemicals and polymers. Biphenyl itself is a starting material for certain plastics and crop protection products. wikipedia.org Derivatives are also used as intermediates for dyes, fragrances, and agrochemicals. ontosight.aithermofisher.com

In the realm of advanced electronics, biphenyl derivatives are crucial for developing materials for Organic Light-Emitting Diodes (OLEDs), where they can form part of the fluorescent layers. rsc.orgsigmaaldrich.com The thermal and chemical stability of the biphenyl scaffold makes it suitable for these applications. This compound, as a functionalized biphenyl, could serve as a monomer for the synthesis of specialty polymers. The thiocarboxamide group offers a reactive handle for polymerization reactions, potentially leading to polymers with unique optical, thermal, or mechanical properties.

Future Directions and Emerging Research Challenges in 4 Methylbiphenyl 4 Thiocarboxamide Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of biphenyl (B1667301) scaffolds, the core of 4'-Methylbiphenyl-4-thiocarboxamide, has traditionally relied on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. orgsyn.org These methods, while effective, often involve the use of expensive and toxic catalysts, as well as organic solvents. Future research will undoubtedly pivot towards the development of more sustainable and environmentally benign synthetic routes.

A primary challenge is the reduction of catalyst loading. The use of highly active palladium catalysts at parts-per-million (ppm) levels is a key goal in green chemistry. plos.org Research into novel ligands that enhance catalyst efficiency and stability will be crucial. Furthermore, the exploration of alternative, more abundant, and less toxic metal catalysts, such as nickel or copper, presents a significant avenue for innovation in the synthesis of biphenyl derivatives. google.comgoogle.com

The replacement of conventional organic solvents with greener alternatives is another critical aspect. Water, ionic liquids, and deep eutectic solvents are being explored as reaction media for cross-coupling reactions. sigmaaldrich.com The development of synthetic protocols for this compound that operate efficiently in these green solvents would represent a major step forward in sustainable chemical manufacturing.

The direct C-H activation and functionalization of biphenyl precursors is an emerging area that could revolutionize the synthesis of derivatives like this compound. This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation. Ruthenium-catalyzed C-H methylation is one such example that could be adapted for this purpose. acs.org

Table 1: Potential Green Synthetic Approaches for this compound

| Method | Catalyst/Reagent | Solvent | Potential Advantages |

| Suzuki-Miyaura Coupling | Low-loading Pd catalysts | Water, Ethanol/Water | Reduced catalyst waste, safer solvents |

| Nickel-Catalyzed Coupling | NiCl2/phosphine ligands | Ethereal solvents | Use of a more abundant metal |

| Direct C-H Thioamidation | Transition metal catalyst | Green solvents | Atom economy, fewer synthetic steps |

| Microwave-Assisted Synthesis | Various | Solvent-free or green solvents | Reduced reaction times, energy efficiency |

High-Throughput Screening for Novel Reactivity and Applications

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new chemical reactions and biological activities. nih.govnih.govresearchgate.net For a molecule like this compound, with a relatively unexplored application space, HTS offers a pathway to uncover its potential in various fields, from materials science to medicinal chemistry.

One of the primary goals of HTS would be to identify novel catalytic activities. By screening this compound against a diverse library of substrates and reaction conditions, it may be possible to discover new catalytic transformations where it acts as a ligand or catalyst itself.

In the realm of drug discovery, HTS can be employed to screen this compound for activity against a wide range of biological targets. plos.orgportlandpress.com Given that biphenyl and thiocarboxamide moieties are present in many biologically active compounds, it is plausible that this molecule could exhibit interesting pharmacological properties. frontiersin.org For instance, derivatives of biphenyl carboxamides have been investigated as potential therapeutic agents. nih.govnih.gov HTS assays could be designed to assess its potential as an enzyme inhibitor, a receptor agonist or antagonist, or an antimicrobial agent.

The development of miniaturized and automated HTS platforms will be essential to screen large compound libraries efficiently and cost-effectively. The use of fluorescence-based assays and other sensitive detection methods can provide rapid and quantitative data on the compound's activity. plos.org

Advanced In Silico Approaches for Predictive Design and Discovery

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, in silico approaches can provide valuable insights into its structure, reactivity, and potential applications, guiding experimental efforts.

Quantum mechanical calculations can be used to determine the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures. This information is fundamental to understanding its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activity of this compound and its derivatives. By building computational models based on the known activities of related compounds, it is possible to identify structural features that are important for a particular biological effect and to design new molecules with enhanced potency.

Molecular docking simulations can predict how this compound might interact with biological macromolecules, such as proteins and nucleic acids. This can help to identify potential drug targets and to understand the molecular basis of its activity.

The integration of artificial intelligence and machine learning with these computational methods is an emerging trend that promises to accelerate the discovery process. These advanced algorithms can analyze vast datasets to identify complex structure-property relationships and to generate novel molecular designs with desired characteristics.

Interdisciplinary Research Integrating Synthesis, Computation, and Applied Sciences

The future of research on this compound will be driven by a convergence of disciplines. The complex challenges in developing new materials and medicines necessitate a collaborative approach that integrates synthetic chemistry, computational science, and various applied fields.

The synergy between synthetic chemists and computational scientists is particularly crucial. Computational predictions can guide synthetic efforts towards the most promising molecular targets, while experimental results can be used to refine and validate computational models. This iterative cycle of design, synthesis, and testing can significantly accelerate the pace of discovery.

Collaboration with biologists, pharmacologists, and materials scientists will be essential to explore the practical applications of this compound. For example, joint projects could investigate its potential as a new therapeutic agent, a component of advanced materials, or a sensor for specific analytes.

The establishment of interdisciplinary research teams and platforms will foster the exchange of ideas and expertise, creating a vibrant ecosystem for innovation. Such collaborations will be key to unlocking the full potential of this compound and other novel chemical entities.

Q & A

Q. What are the standard synthetic protocols for preparing 4'-Methylbiphenyl-4-thiocarboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling a 4-methylbiphenyl precursor with a thiocarboxamide group. A general procedure includes:

- Step 1: React 4-methylbiphenyl-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Step 2: Treat the intermediate with ammonium thiocyanate (NH₄SCN) to introduce the thiocarboxamide group.

- Characterization:

Q. How can researchers validate the purity of this compound, and what analytical thresholds are critical?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Purity ≥95% is required for pharmacological studies, with retention time consistency (±0.2 min) .

- Elemental Analysis: Confirm %C, %H, and %N within ±0.3% of theoretical values (C: 73.19%, H: 5.20%, N: 6.57%) .

- TLC: Monitor reactions using silica gel plates (R = 0.5–0.6 in ethyl acetate/hexane, 1:1) .

Advanced Research Questions

Q. How can structural contradictions in NMR data for this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise from rotational isomers or solvent effects. Strategies include:

- Variable Temperature NMR: Conduct experiments at 25°C to 80°C to observe coalescence of split peaks, confirming dynamic isomerism .

- X-ray Crystallography: Resolve ambiguous NOEs by determining crystal structures, particularly for regiochemical assignments of methyl and thiocarboxamide groups .

- DFT Calculations: Compare experimental -NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G*) to validate assignments .

Q. What experimental designs optimize the compound’s solubility for in vitro pharmacological assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO (≤1% v/v) with surfactants like Tween-80 (0.1%) to enhance aqueous solubility without cytotoxicity .

- pH Adjustment: Prepare buffered solutions (pH 7.4) with 10 mM sodium phosphate to stabilize the thiocarboxamide group against hydrolysis .

- Lyophilization: Pre-treat the compound with cyclodextrin (e.g., HP-β-CD) to form inclusion complexes, improving bioavailability .

Q. How do researchers address conflicting bioactivity data across cell lines when testing this compound?

Methodological Answer:

- Dose-Response Validation: Perform IC assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7) using ATP-based viability kits (e.g., CellTiter-Glo®) .

- Target Engagement Studies: Use SPR (Surface Plasmon Resonance) to measure binding affinity (K) to hypothesized targets (e.g., kinase domains), ensuring data aligns with cellular activity .

- Metabolic Stability Testing: Incubate the compound with liver microsomes (human/rat) to rule out rapid degradation as a cause of variability .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between computational docking predictions and experimental binding assays?

Methodological Answer:

- Re-docking with Flexible Residues: Use AutoDock Vina with side-chain flexibility enabled for the target’s active site to improve pose prediction accuracy .

- Experimental Controls: Include a positive control (e.g., known inhibitor) in ITC (Isothermal Titration Calorimetry) to validate assay conditions .

- Solvent Artifact Checks: Run negative controls (DMSO-only) in SPR to confirm signals are compound-specific .

Q. What strategies mitigate batch-to-batch variability in thiocarboxamide synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): Monitor reactions in real-time via inline FTIR to detect intermediate formation (e.g., acyl chloride at 1800 cm) .

- Strict Stoichiometry Control: Use automated syringe pumps for slow addition of NHSCN to avoid exothermic side reactions .

- Recrystallization Optimization: Purify final products using ethanol/water (3:1) with slow cooling (1°C/min) to ensure consistent crystal morphology .

Structural and Functional Insights

Q. How does the methyl group at the 4'-position influence the compound’s electronic properties?

Methodological Answer:

- Hammett Analysis: Compare σ values to assess electron-donating effects of the methyl group on the thiocarboxamide’s reactivity .

- Cyclic Voltammetry: Measure oxidation potentials (E) to quantify changes in electron density (e.g., methyl reduces E by 0.15 V vs. unsubstituted analogs) .

Q. What advanced techniques confirm the compound’s stability under physiological conditions?

Methodological Answer:

- LC-MS Stability Studies: Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours; monitor degradation via parent ion ([M+H] = 214.1) .

- Radiolabeling: Use -labeled methyl groups to track metabolic byproducts in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.